3-(carbamothioylamino)benzamide
Description
Significance of Benzamide (B126) and Thiourea (B124793) Moieties in Bioactive Compounds
The benzamide functional group, characterized by a carbonyl group attached to a nitrogen atom, is a common feature in numerous approved drugs. pharmaguideline.comwikipedia.org These compounds exhibit a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antipyretic, and psychiatric medication properties. pharmaguideline.com The stability and synthetic tractability of the benzamide core make it an attractive starting point for the design of new drugs. A diverse range of benzamide derivatives are utilized as therapeutic agents, such as amisulpride (B195569) for schizophrenia and bezafibrate (B1666932) for hyperlipidaemia. drugbank.com
Similarly, the thiourea moiety, where the oxygen atom of a urea (B33335) molecule is replaced by sulfur, is a privileged structure in medicinal chemistry. semanticscholar.orgnih.gov Thiourea derivatives are known for a broad range of biological effects, including antibacterial, antiviral, antifungal, and anticancer activities. nih.govsciencepublishinggroup.comresearchgate.net The ability of the thiourea group to form hydrogen bonds and coordinate with metal ions contributes to its diverse biological profile. semanticscholar.orgksu.edu.tr The historical significance of thiourea derivatives is exemplified by compounds like isoxyl, an anti-tuberculosis drug. nih.gov
Overview of Carbamothioylamino Functionalization in Chemical Biology
Carbamothioylamino functionalization, which gives rise to N-acylthiourea derivatives, represents a key strategy in chemical biology for the generation of novel bioactive molecules. mdpi.comrsc.org This functionalization introduces a flexible and reactive moiety that can participate in various biological interactions. N-acylthioureas are recognized as important building blocks for the synthesis of various heterocyclic compounds and have been investigated for their potential as organocatalysts and anion receptors. rsc.org
The process of bioisosteric replacement, where one functional group is substituted by another with similar physical or chemical properties, is a common tactic in drug design. baranlab.orgcambridgemedchemconsulting.com The thiourea group is often considered a bioisostere of the urea group, although their chemical properties can differ significantly. semanticscholar.orgnih.gov This substitution can lead to improved pharmacological properties, such as enhanced metabolic stability or better target affinity. nih.gov For instance, the replacement of a thiourea group with a 2-methylacrylamide moiety has been explored in the development of TRPV1 receptor antagonists. nih.gov
Research Context of 3-(carbamothioylamino)benzamide within Benzamide Derivatives
While specific research data on this compound is not extensively available in publicly accessible literature, the research context of its parent class, benzoylthioureas, is well-established. Numerous studies have focused on the synthesis and biological evaluation of benzoylthiourea (B1224501) derivatives, revealing a wide range of activities.
For example, a series of benzoylthiourea derivatives were synthesized and evaluated for their antimycobacterial activity, with some compounds showing promising results against Mycobacterium tuberculosis. nih.gov Another study on new substituted benzoylthiourea derivatives demonstrated their potential as antimicrobial agents, with activity against both planktonic and biofilm-embedded bacterial and fungal cells. nih.gov The general synthesis of N-acyl thiourea derivatives typically involves the reaction of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate, which then reacts with an amine. mdpi.com
The following table summarizes the biological activities of some representative benzoylthiourea derivatives, illustrating the therapeutic potential within this class of compounds.
| Compound Type | Biological Activity | Research Focus |
| Benzoylthiourea Derivatives | Antimycobacterial | Search for new anti-tuberculosis drugs. nih.gov |
| Fluorine-substituted Benzoylthioureas | Antibacterial, Antifungal | Combating microbial resistance. nih.gov |
| Benzoylthiourea Metal Complexes | Antibacterial, Antifungal, Antitumor | Exploration of metal-based therapeutics. ksu.edu.tr |
| General Benzoylthiourea Derivatives | Insecticidal | Development of novel pest management agents. researchgate.net |
Historical Perspectives on Related Chemotypes in Drug Discovery
The history of benzamide and thiourea derivatives in drug discovery dates back to the 19th and early 20th centuries. The first benzamide was reportedly discovered in 1833, but its widespread medical application began in the early 20th century. pharmaguideline.com A 1982 review highlighted the development of neurobiologically active benzamides, such as sulpiride, and their impact on psychiatry. nih.gov
The first synthesis of thiourea was achieved in 1873. nih.gov Early in the history of chemotherapy, the Nobel laureate Paul Ehrlich's work with a trypan red analogue containing a urea moiety laid the groundwork for modern anti-infective drug discovery. nih.gov Thiourea derivatives themselves, such as thioacetazone and thiocarlide, were later developed as treatments for tuberculosis. nih.gov The journey of these chemotypes from simple organic molecules to complex therapeutic agents underscores their enduring importance in the quest for new medicines.
Structure
3D Structure
Properties
CAS No. |
500865-55-4 |
|---|---|
Molecular Formula |
C8H9N3OS |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
3-(carbamothioylamino)benzamide |
InChI |
InChI=1S/C8H9N3OS/c9-7(12)5-2-1-3-6(4-5)11-8(10)13/h1-4H,(H2,9,12)(H3,10,11,13) |
InChI Key |
WURRKRTXLQUOSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)N)C(=O)N |
Purity |
95 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies and Lead Optimization
Identification of Key Pharmacophoric Features of 3-(carbamothioylamino)benzamide
The fundamental structure of this compound comprises a central thiourea (B124793) linker connecting a benzamide (B126) moiety and a phenyl group. Pharmacophore modeling of analogous benzamide-based compounds suggests that the key features for biological activity likely include hydrogen bond donors and acceptors, as well as hydrophobic aromatic regions. nih.gov
In this compound, the benzamide and thiourea groups are rich in hydrogen bond donors (the -NH and -NH2 protons) and acceptors (the carbonyl oxygen and thiocarbonyl sulfur). These are critical for forming specific interactions with biological targets. The two phenyl rings provide hydrophobic surfaces that can engage with non-polar pockets in a receptor or enzyme active site. The relative spatial arrangement of these features is paramount for effective binding.
Impact of Substituent Electronic and Steric Effects on Biological Activity
The biological activity of benzamide derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings. Both electronic and steric effects play a vital role.
Studies on structurally related N-phenylcarbamothioylbenzamides have shown that the introduction of various substituents on the phenyl rings can modulate anti-inflammatory activity. nih.gov For instance, the presence of electron-withdrawing groups, such as a nitro group at the meta position or halogens, has been shown to enhance activity in some series. nih.gov Conversely, bulky substituents may be detrimental if they cause steric hindrance that prevents the molecule from adopting the optimal conformation for binding to its target.
The following table summarizes the effects of different substituents on the anti-inflammatory activity of a series of related 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides.
| Compound ID | Substituent on Phenyl Ring | Anti-inflammatory Activity (%) |
| 1d | 4-Bromo | High |
| 1e | 2,4-Dibromo | Most Potent (61.45%) |
| 1f | 4-Chloro | High |
| 1h | 3-Nitro | Potent (51.76%) |
| Data sourced from a study on N-phenylcarbamothioylbenzamides with anti-inflammatory activity. nih.gov |
Linker Chemistry and Scaffold Modifications for Enhanced Potency and Selectivity
The thiourea linker in this compound is a key area for chemical modification to improve potency, selectivity, and pharmacokinetic properties. The flexibility and hydrogen bonding capacity of this linker are critical to its function. Modifications can include altering its length, rigidity, or hydrogen-bonding pattern. For example, replacing the thiourea with a urea (B33335) can change the electronic and hydrogen-bonding characteristics of the linker.
Scaffold modifications are another important strategy. In some benzamide derivatives targeting the bacterial cell division protein FtsZ, modifications to the core scaffold have been explored to improve antimicrobial activity. nih.gov For kinase inhibitors, a 4-(aminomethyl)benzamide (B1271630) fragment has been successfully used as a flexible linker to achieve potent and selective inhibition. nih.gov This suggests that altering the substitution pattern on the benzamide ring of this compound from meta to para could significantly impact its biological activity.
Bioisosteric Replacements and Their Effects on Activity
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and biological properties of a lead compound. In the context of this compound, several bioisosteric replacements could be envisioned to improve its drug-like properties.
One common strategy is the replacement of the amide or thiourea functional groups with five-membered heterocyclic rings like triazoles, oxadiazoles, or tetrazoles. nih.govmdpi.com For example, the replacement of an amide with a 1,2,3-triazole has been shown to improve the metabolic stability of dopamine (B1211576) D4 receptor ligands. cyberleninka.ru In another study, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides led to a significant enhancement in anti-leukemic activity. nih.gov
The following table summarizes some common bioisosteric replacements for amide and related functional groups and their potential effects.
| Original Group | Bioisosteric Replacement | Potential Effects on Activity/Properties |
| Amide | 1,2,3-Triazole | Improved metabolic stability, maintained biological activity. cyberleninka.ru |
| 1,2,3-Triazole | 1H-Tetrazole | Enhanced anticancer activity. nih.gov |
| Amide | Oxadiazole/Thiadiazole | Enhanced oral bioavailability while maintaining potent receptor activity. |
| Amide | Thioamide/Selenoamide | Retained biological activity in some anthelmintic compounds. nih.gov |
Optimization Strategies for Therapeutic Development
The therapeutic development of this compound would involve a multi-pronged optimization strategy based on the SAR findings. The primary goals would be to enhance potency and selectivity while improving absorption, distribution, metabolism, and excretion (ADME) properties.
One key strategy would be to address potential metabolic liabilities. For instance, adamantanyl benzamide, a potent P2X7R antagonist, suffered from poor metabolic stability. nih.gov This was successfully addressed by the bioisosteric replacement of hydrogen atoms on the adamantane (B196018) group with fluorine, which led to a tenfold increase in metabolic stability. nih.gov A similar strategy of introducing fluorine atoms onto the phenyl rings of this compound could be explored.
Furthermore, a prodrug approach could be employed to enhance properties like oral bioavailability. This involves chemically modifying the molecule to an inactive form that is converted to the active drug in the body.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of ligands to proteins.
Ligand-Protein Binding Mode Predictions
Molecular docking studies have been employed to predict how 3-(carbamothioylamino)benzamide and its derivatives bind to various protein targets. These simulations help in understanding the conformational changes that may occur upon binding and provide a basis for designing more potent and selective molecules. For instance, benzamide-type derivatives have been investigated as binders for cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.govnih.govchemrxiv.orgresearchgate.net The goal of these studies is often to develop novel binders that can replicate the interactions of natural ligands. nih.govresearchgate.net The development of conformationally-locked benzamide (B126) derivatives has shown promise in mimicking the interactions of the natural CRBN degron. nih.govchemrxiv.orgresearchgate.net
In the context of developing Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit a target protein to an E3 ligase for degradation, understanding the binding of the CRBN ligand is critical. nih.govchemrxiv.org Benzamide derivatives have been explored as alternatives to traditional immunomodulatory imide drugs (IMiDs) like thalidomide, which are known CRBN recruiters. nih.govchemrxiv.org The aim is to create more stable and selective CRBN binders. nih.govnih.govchemrxiv.orgresearchgate.net
The table below summarizes key aspects of ligand-protein binding predictions for benzamide derivatives from recent studies.
| Protein Target | Ligand Type | Key Findings | Reference |
|---|---|---|---|
| Cereblon (CRBN) | Benzamide-type derivatives | Discovery of conformationally locked derivatives that mimic natural degron interactions. | nih.govchemrxiv.orgresearchgate.net |
| Cereblon (CRBN) | Fluorinated benzamides | Perfluorination increased binding affinity compared to non-fluorinated analogs. | nih.gov |
Identification of Key Interacting Residues (e.g., Hydrogen Bonding, Hydrophobic, π-π Stacking Interactions)
A critical outcome of molecular docking is the identification of key amino acid residues within the protein's binding site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are fundamental to the stability of the ligand-protein complex.
For benzamide and its derivatives, hydrogen bonding is a significant contributor to binding. The thioamide group, present in this compound, can act as both a hydrogen bond donor and acceptor. nih.gov Computational studies have suggested that thioamides can be stronger hydrogen bond donors than amides. nih.gov The geometry of the hydrogen bond, particularly the contact angle, plays a crucial role in determining its strength. nih.gov For instance, thioamide hydrogen-bond accepting ability is strongest at angles between 90° and 100°. nih.gov
In the crystal structure of a related compound, 3-{[(Di-benzyl-carbamo-thio-yl)amino]-carbon-yl}benzamide, N-H⋯O and N-H⋯S hydrogen bonds form supramolecular chains. nih.gov Additionally, C-H⋯π and π-π stacking interactions contribute to the three-dimensional architecture of the crystal. nih.gov Theoretical studies on 3-amino-4-methoxy benzamide have also highlighted the importance of intramolecular hydrogen bonding, which can be confirmed through Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses. ias.ac.in
The table below details the types of interactions observed for benzamide-related compounds.
| Compound/Derivative | Interaction Type | Key Residues/Moieties | Reference |
|---|---|---|---|
| 3-{[(Di-benzyl-carbamo-thio-yl)amino]-carbon-yl}benzamide | Hydrogen Bonding (N-H⋯O, N-H⋯S), π-π Stacking | Amide and thioamide groups | nih.gov |
| Thioamides (general) | Hydrogen Bonding | Thioamide backbone | nih.gov |
| 3-amino-4-methoxy benzamide | Intramolecular Hydrogen Bonding | Amino and methoxy (B1213986) groups | ias.ac.in |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. These simulations are essential for assessing the stability of the predicted binding poses from molecular docking and for understanding the conformational changes that occur in a more realistic, solvated environment.
Ligand-Target Complex Stability and Conformational Dynamics
MD simulations have been utilized to assess the stability of complexes formed between benzamide derivatives and their protein targets. nih.gov These simulations can reveal whether the initial docked pose is maintained over the simulation time, providing confidence in the predicted binding mode. For example, MD simulations can show how the ligand and protein adapt to each other, including subtle changes in side-chain orientations and backbone conformations. Studies on benzamide derivatives have explored their conformational dynamics to understand how they can be "conformationally-locked" to enhance binding affinity and stability. nih.govchemrxiv.orgresearchgate.net
The stability of the ligand-target complex is crucial for its biological function. For instance, in the development of PROTACs, a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is necessary for efficient ubiquitination and subsequent degradation of the target. nih.govchemrxiv.org MD simulations can help to elucidate the factors that contribute to the stability of this ternary complex. nih.gov
Solvent Effects and Binding Free Energy Calculations
Solvent plays a critical role in molecular recognition, and MD simulations explicitly including solvent molecules provide a more accurate representation of the biological environment. These simulations allow for the study of how water molecules mediate or compete with ligand-protein interactions. Furthermore, data from MD simulations can be used to calculate the binding free energy, which is a more rigorous measure of binding affinity than the scoring functions used in molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
QSAR studies have been conducted on derivatives of 2-phenylamino-benzoic acid, which share structural similarities with this compound. researchgate.net In one such study, regression models were developed that demonstrated a significant influence of 3D molecular descriptors on the anti-inflammatory and analgesic activities of the compounds. researchgate.net This indicates that the three-dimensional shape and electronic properties of the molecules are critical for their biological effects. researchgate.net By identifying the key molecular descriptors that correlate with activity, QSAR models can provide valuable insights for the rational design of new compounds with improved therapeutic properties. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining chemical concepts like atoms and chemical bonds based on the topology of the quantum mechanical electron density (ρ(r)). wikipedia.orgamercrystalassn.org This approach partitions a molecule into discrete atomic basins, allowing for the calculation of atomic properties. wikipedia.org
The analysis focuses on the critical points in the electron density, where the gradient of the density is zero. researchgate.net The presence of a line of maximum electron density, known as a bond path, linking two nuclei is a necessary and sufficient condition for the existence of a chemical bond between them. researchgate.netwiley-vch.de The properties of the electron density at the bond critical point (BCP)—a minimum along the bond path but a maximum in the perpendicular plane—reveal the nature of the interaction. researchgate.net
Key parameters analyzed at the BCP include:
Electron Density (ρ(r)) : Its magnitude correlates with the bond order.
Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. Negative values signify covalent (shared) interactions, while positive values indicate closed-shell interactions, such as ionic bonds or van der Waals forces. amercrystalassn.org
Ellipticity (ε) : Measures the deviation of the electron density from cylindrical symmetry around the bond path, indicating the π-character of a bond. researchgate.net
For a molecule like this compound, QTAIM can be used to precisely characterize the nature of its covalent bonds (e.g., C-N, C-S, C=O) and any intramolecular hydrogen bonds, providing a deeper understanding of its electronic structure and stability. amercrystalassn.orgresearchgate.net
Table 3: Key Concepts in QTAIM Analysis
| Concept | Description | Significance |
| Atomic Basin | A region of space containing one nucleus, defined by zero-flux surfaces in the gradient vector field of the electron density. amercrystalassn.org | Allows for the partitioning of molecular properties (e.g., charge, energy) into atomic contributions. wikipedia.org |
| Bond Path | A line of maximum electron density linking two nuclei. wiley-vch.de | Its presence is the QTAIM definition of a chemical bond. researchgate.net |
| Bond Critical Point (BCP) | A specific point on the bond path where the electron density is at a minimum. researchgate.net | The properties of the electron density at the BCP are used to characterize the nature and strength of the bond. |
| Laplacian of ρ(r) | The second derivative of the electron density. amercrystalassn.org | Distinguishes between shared-shell (covalent) and closed-shell (ionic, hydrogen bond) interactions. |
Virtual Screening and De Novo Design Applications
Virtual screening is a computational methodology used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govnih.gov When applied to benzamide scaffolds, this technique can rapidly prioritize compounds for biological testing.
A common approach is pharmacophore-based virtual screening. A pharmacophore model represents the essential 3D arrangement of functional features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) necessary for biological activity. nih.gov This model can be generated from a set of known active ligands or from the structure of the target's binding site. The pharmacophore model is then used as a 3D query to filter large compound databases, retaining only those molecules that match the required features. nih.govnih.gov
For example, a pharmacophore-based virtual screening of benzamide derivatives was successfully used to identify novel Hepatitis B Virus (HBV) capsid assembly modulators. nih.gov The initial screening hit was then used as a starting point for structural optimization, leading to compounds with significantly improved anti-HBV activity. nih.gov The workflow for such a study typically involves:
Pharmacophore model generation.
Database screening based on pharmacophore fit.
Sequential filtering using molecular docking at increasing levels of precision (e.g., high-throughput virtual screening followed by standard and extra precision docking). nih.gov
Analysis of the top-scoring hits for favorable binding poses and interactions.
While virtual screening selects from existing compounds, de novo design algorithms build new molecules from scratch. These tools can use the information from a 3D-QSAR model or a pharmacophore to construct novel chemical entities that are predicted to have high activity and fit optimally within the target's binding site.
Table 4: Typical Workflow for Pharmacophore-Based Virtual Screening
| Step | Action | Purpose |
| 1. Model Generation | Create a pharmacophore model based on known active compounds or the target's binding site. nih.gov | To define the essential 3D features required for biological activity. |
| 2. Database Search | Use the pharmacophore model as a query to rapidly search large compound libraries (e.g., ZINC, ASINEX). nih.gov | To filter out molecules that do not match the pharmacophore features. |
| 3. Docking & Scoring | Dock the filtered "hits" into the target's binding site and score them based on predicted binding affinity. nih.govnih.gov | To rank the hits and prioritize them based on how well they fit the binding pocket. |
| 4. Post-processing | Analyze the binding modes of the top-ranked compounds and assess their ADME (Absorption, Distribution, Metabolism, Excretion) properties. nih.gov | To select the most promising candidates for synthesis and experimental validation. |
Mechanistic Elucidation of Biological Actions
Molecular Targets and Pathways
3-(Carbamothioylamino)benzamide and its analogs, such as 3-aminobenzamide (B1265367) (3-AB), primarily target the enzyme Poly(ADP-ribose) polymerase (PARP), particularly PARP1. nih.govnih.govmedchemexpress.com PARP is a key enzyme in the DNA damage response pathway. nih.gov Inhibition of PARP affects several downstream pathways.
One of the major pathways influenced is the cellular response to oxidative stress. By inhibiting PARP1, these compounds can reduce oxidative stress markers. nih.gov This is achieved through the upregulation of Nrf2, a transcription factor that regulates antioxidant genes, and GCLC, a rate-limiting enzyme in glutathione (B108866) synthesis. nih.gov
Another critical pathway affected is apoptosis, or programmed cell death. Inhibition of PARP can modulate the intrinsic apoptosis pathway. This involves the regulation of proteins from the Bcl-2 family, such as Mcl-1. nih.gov Furthermore, PARP inhibitors have been shown to influence the release of apoptosis-inducing factor (AIF) from the mitochondria. nih.gov
The compound and its analogs also interact with pathways regulating the cell cycle, particularly at the G1/S and G2/M checkpoints. nih.govoatext.com This is often linked to the stabilization and activity of the tumor suppressor protein p53. oatext.com
Additionally, these compounds have been found to affect angiogenesis, the formation of new blood vessels, by regulating the expression of proteins like urokinase-type plasminogen activator and matrix metalloprotease 2. nih.gov Some analogs have also been developed to target other kinases involved in cell cycle control, such as Checkpoint Kinase 1 (CHK1). nih.govnih.gov
Modes of Inhibition or Activation
The primary mode of action of this compound and its related compounds is the inhibition of the PARP enzyme. medchemexpress.com This inhibition is generally understood to be competitive, where the inhibitor molecule binds to the active site of the enzyme, preventing the binding of its natural substrate, NAD+.
In the context of other targets, such as CHK1, newly developed inhibitors based on similar chemical scaffolds have been shown to have a distinctive hinge binding mode within the ATP binding pocket of the kinase. nih.gov This interaction with the hinge region is a common feature of many kinase inhibitors.
While the primary effect is inhibitory, some studies suggest that at low concentrations, PARP inhibitors like 3-aminobenzamide might have a stimulatory effect on certain processes, such as angiogenesis. nih.gov This highlights a concentration-dependent dual role in some biological contexts.
Covalent vs. Non-Covalent Interactions with Biomolecules
The interaction of this compound and its analogs with their primary target, PARP, is typically non-covalent. These inhibitors are designed to fit into the NAD+ binding pocket of the enzyme, forming hydrogen bonds and other non-covalent interactions with the amino acid residues in the active site.
However, the broader field of drug discovery, including the development of kinase inhibitors, has seen a growing interest in targeted covalent inhibitors (TCIs). nih.gov These inhibitors form a permanent covalent bond with their target protein, which can lead to increased potency and a longer duration of action. nih.gov While some fragment-based drug discovery efforts have identified covalent fragments that bind to target proteins, the primary benzamide-based PARP inhibitors are designed as non-covalent inhibitors. nih.gov
Influence on Cellular Processes
The inhibition of PARP and other molecular targets by this compound and its analogs has a profound influence on several key cellular processes.
Cell Proliferation
These compounds have demonstrated antiproliferative effects in various cancer cell lines. nih.gov By inhibiting PARP and interfering with DNA repair, they can halt cell growth and prevent the formation of colonies. nih.gov This effect is often reversible. nih.gov
Apoptosis
A significant effect of these compounds is the induction of apoptosis. nih.govnih.gov By inhibiting PARP, they can lead to the release of cytochrome c from the mitochondria and the activation of caspases, which are key executioners of apoptosis. nih.govnih.gov In some cases, this is preceded by a cell cycle block. nih.gov Overexpression of anti-apoptotic proteins like Bcl-2 can inhibit this drug-induced apoptosis. nih.gov
DNA Repair
As inhibitors of PARP, a key DNA repair enzyme, these compounds directly interfere with the DNA repair process. nih.gov Specifically, they have been shown to delay the rejoining of single-strand breaks in DNA that occur during the excision repair of alkylated DNA. nih.gov This leads to an accumulation of DNA breaks, which can trigger cell death in cancer cells that are already deficient in other DNA repair pathways.
Cross-Talk between Different Biological Interactions
The biological effects of this compound and its analogs arise from a complex interplay and cross-talk between the different pathways they modulate.
A key area of cross-talk is between DNA repair and apoptosis. The inhibition of PARP-mediated DNA repair leads to an accumulation of DNA damage. nih.gov This damage can act as a signal to initiate the apoptotic cascade, linking the two processes.
There is also significant cross-talk between the PARP pathway and the p53-mediated cell cycle control. oatext.com Inhibition of PARP can influence the stabilization and accumulation of p53 following DNA damage, which in turn affects cell cycle arrest at the G1 checkpoint. oatext.com
Furthermore, the regulation of apoptosis by these compounds involves a delicate balance between different members of the Bcl-2 protein family. The inhibition of Mcl-1, for instance, can be compensated for by the upregulation of other anti-apoptotic proteins like Bcl-xL, highlighting a dynamic interplay that can lead to drug resistance. nih.gov This necessitates a deeper understanding of the cross-talk between different anti-apoptotic proteins for the development of more effective therapeutic strategies.
Future Research Directions and Therapeutic Potential
Exploration of Novel Biological Targets for 3-(carbamothioylamino)benzamide Derivatives
The benzamide (B126) functional group is a common feature in a wide array of biologically active molecules, and its derivatives have been shown to interact with various biological targets. Future research will likely focus on identifying and validating novel targets for this compound derivatives, expanding their therapeutic applicability.
One area of interest is the modulation of enzyme activity. For instance, certain benzamide derivatives have demonstrated the ability to inhibit nitric oxide (NO) production in microglia cells, suggesting potential applications in neuroinflammatory conditions. nih.gov Furthermore, the discovery of benzimidazole (B57391) derivatives as selective inhibitors of arginase from Leishmania mexicana highlights the potential for targeting parasitic enzymes. nih.gov Given the structural similarities, this compound analogs could be investigated for similar inhibitory activities.
Another emerging target is Cereblon (CRBN), a substrate receptor for the E3 ubiquitin ligase complex. Benzamide-type derivatives have been identified as novel non-phthalimide CRBN binders. nih.gov This discovery opens up avenues for the development of Proteolysis-Targeting Chimeras (PROTACs) that can induce the degradation of specific disease-causing proteins, offering a powerful new therapeutic modality.
Development of Multi-Targeted Benzamide Compounds
The complex nature of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapeutic strategies that can address multiple pathological pathways simultaneously. The this compound scaffold is well-suited for the design of multi-targeted drugs, which can offer improved efficacy and a reduced likelihood of drug resistance.
An example of this approach is the development of dual inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in the pathology of neurodegenerative diseases. nih.gov By incorporating pharmacophoric elements that interact with both targets into a single molecule, researchers can create compounds with a broader spectrum of activity. Similarly, the benzimidazole scaffold, which is structurally related to benzamide, has been utilized to develop multi-target drugs for Alzheimer's disease. nih.gov
The design of such multi-targeted ligands often involves the strategic combination of different pharmacophores. For instance, a this compound core could be functionalized with moieties known to interact with specific receptors or enzymes, leading to a synergistic therapeutic effect.
Integration of Advanced Synthetic and Computational Techniques
The exploration and optimization of this compound derivatives will be greatly facilitated by the integration of advanced synthetic methodologies and computational tools. These technologies can accelerate the drug discovery process, from lead identification to preclinical development.
Advanced Synthetic Methods:
The synthesis of the carbamothioyl (thioamide) group can be challenging. Recent advancements in synthetic chemistry have provided more efficient methods for this transformation. For example, the use of novel thiating reagents, such as N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt, allows for the conversion of amides to thioamides under mild, one-pot conditions. nih.gov Such methods are crucial for the efficient generation of diverse libraries of this compound derivatives for biological screening.
Computational Techniques:
Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable for understanding the interactions between ligands and their biological targets. These methods can predict the binding affinity and mode of action of novel compounds, guiding the rational design of more potent and selective inhibitors. For example, molecular docking has been used to elucidate the binding of 2-amino-5-nitrothiazole (B118965) derived semicarbazones to MAO-B and cholinesterase active sites. nih.gov Similar in silico studies can be applied to this compound derivatives to predict their interactions with various targets and to optimize their structure for improved activity.
Applications in Neglected Tropical Diseases and Emerging Pathogens
Neglected tropical diseases (NTDs), such as leishmaniasis and Chagas disease, affect millions of people worldwide, and there is an urgent need for new, effective, and affordable treatments. The this compound scaffold holds promise for the development of novel anti-parasitic agents.
Research has shown that benzimidazole derivatives can act as potent and selective inhibitors of Leishmania arginase, an enzyme crucial for the parasite's survival. nih.gov This finding suggests that the benzamide core could be a valuable starting point for the design of new antileishmanial drugs. Similarly, beta-carboline-3-carboxamide derivatives have demonstrated significant in vitro activity against Leishmania amazonensis. nih.gov
The versatility of the this compound structure allows for modifications that could enhance its activity against a range of pathogens. Future research should focus on screening libraries of these compounds against various NTDs and emerging infectious agents to identify new therapeutic leads.
Potential as Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. They are small molecules designed to interact with a specific protein or pathway, allowing researchers to study its function in a cellular or in vivo context. The this compound framework can be adapted to create such probes.
A significant development in this area is the discovery of benzamide-type ligands for Cereblon (CRBN). nih.gov These molecules can be used to develop PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. By attaching a this compound-based CRBN ligand to a moiety that binds to a protein of interest, researchers can create powerful chemical probes to study protein function through targeted degradation. This approach offers a highly specific and potent way to investigate the roles of individual proteins in health and disease.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing 3-(carbamothioylamino)benzamide with high purity?
- Answer : Synthesis typically involves multi-step protocols, such as coupling a benzamide core with thiourea derivatives under controlled conditions. Key steps include:
- Reagent selection : Use acyl chlorides or activated esters for efficient amide bond formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while low temperatures (−10°C to 25°C) minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity.
Q. How can structural characterization of this compound be performed?
- Answer : Use a combination of:
- Spectroscopic techniques :
- - and -NMR to confirm carbamothioylamino and benzamide moieties (e.g., δ ~10 ppm for NH protons) .
- IR spectroscopy for thiourea C=S stretches (~1250–1350 cm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Answer :
- Core modifications : Introduce substituents (e.g., halogens, methoxy groups) at the benzamide’s meta/para positions to enhance target binding .
- Thiourea optimization : Replace carbamothioyl with methylthio or acylthio groups to modulate enzyme inhibition potency .
- In vitro assays : Test derivatives against target enzymes (e.g., poly(ADP-ribose) polymerase) using fluorogenic substrates .
- Example : In glucokinase activators, ethynyl substituents increased EC values by 10-fold . Apply similar logic to this compound’s thiourea moiety.
- Data analysis : Use IC/EC comparisons and molecular docking (e.g., AutoDock Vina) to prioritize candidates .
Q. How to resolve contradictions in reported bioactivity data for this compound?
- Answer : Contradictions often arise from:
- Dose-dependent effects : Lower concentrations (≤10 µM) may inhibit specific enzymes (e.g., PARP), while higher doses (>50 µM) disrupt glucose metabolism or DNA synthesis .
- Experimental controls : Include vehicle-only controls and validate assays with known inhibitors (e.g., 3-aminobenzamide for PARP studies) .
- Cell line variability : Test across multiple models (e.g., cancer vs. normal cells) to assess selectivity .
Q. What computational strategies predict this compound’s interaction with biological targets?
- Answer :
- Molecular docking : Model binding to enzymes (e.g., PARP-1) using crystal structures (PDB: 4RV6) to identify key residues (e.g., Ser904, Gly863) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
- QSAR models : Corrogate electronic (HOMO/LUMO) and steric (logP) parameters with bioactivity data from analogs .
- Validation : Compare predicted vs. experimental IC values for derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
